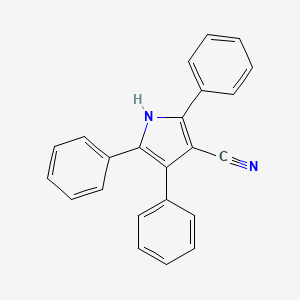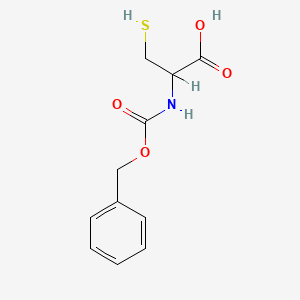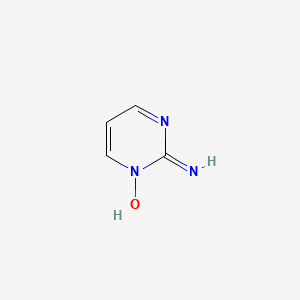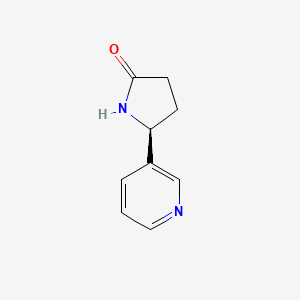
Demethylcotinine
Overview
Description
Scientific Research Applications
Mammalian Metabolism of Nicotine
Demethylcotinine in Metabolic Degradation of Nicotine : Schwartz and McKennis (1964) explored the metabolic degradation of nicotine and nornicotine in mammals, highlighting the role of this compound. They found that this compound is formed during the metabolism of nicotine and nornicotine in several mammalian species, indicating its importance in early metabolic oxidation of these alkaloids (Schwartz & McKennis, 1964).
Nicotine Metabolites in Rabbit Liver : Papadopoulos (1964) studied the formation of metabolites from nicotine in rabbit liver. The research identified the formation of this compound from nicotine and nornicotine, underscoring its role in the enzymatic process of nicotine metabolism (Papadopoulos, 1964).
Metabolism of (S)-cotinine-N-oxide : Yi, Sprouse, Bowman, and McKennis (1977) investigated the metabolism of (S)-cotinine-N-oxide in rabbits and dogs, finding that this compound is a metabolite formed in the process. This study contributes to understanding the complex pathways involved in nicotine metabolism (Yi, Sprouse, Bowman, & McKennis, 1977).
Clinical and Pharmacological Research
This compound in Smokers and Nonsmokers : Kyerematen, Morgan, Chattopadhyay, Bethizy, and Vesell (1990) explored the disposition of nicotine and its metabolites, including this compound, in smokers and nonsmokers. Their findings suggest that this compound, along with other metabolites, may serve as indicators of exposure to cigarette smoke (Kyerematen et al., 1990).
Demethylating Agents in Cancer Treatment : Linnekamp, Butter, Spijker, Medema, and van Laarhoven (2017) reviewed the effects of demethylating agents in the treatment of solid tumors. While not directly focused on this compound, this study highlights the broader context of demethylation in medical research, particularly in cancer therapeutics (Linnekamp et al., 2017).
Mechanism of Action
Target of Action
Demethylcotinine, also known as nornicotine, is a major pharmacologically active metabolite of nicotine in the brain . The primary target of this compound is the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in modulating specific aspects of learning and memory .
Mode of Action
This compound interacts with its target, the nAChR, possibly acting as an agonist . This interaction triggers a series of changes in the neuronal mechanisms, which can influence cognitive domains such as learning and memory .
Biochemical Pathways
The production of this compound in the central nervous system (CNS) is primarily through the oxidative N-demethylation of nicotine . This metabolic pathway is significant in the biotransformation of nicotine and its metabolites in the brain, which can affect cognitive outcomes .
Pharmacokinetics
The pharmacokinetics of this compound, like nicotine, involves extensive metabolism by the liver . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the brain, where it can have a procognitive impact . This effect is mediated through its interaction with nAChR, leading to modulation of learning and memory processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, age, sex, use of certain medications, and smoking itself can influence the metabolism of nicotine and its metabolites, including this compound . .
properties
IUPAC Name |
(5S)-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5980-06-3 | |
| Record name | Demethylcotinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEMETHYLCOTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QA8709E9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways involved in the formation of demethylcotinine?
A: this compound is formed from nicotine through a two-step metabolic process. Initially, nicotine is oxidized to cotinine, primarily by cytochrome P450 enzymes, mainly CYP2A6, in the liver. Subsequently, cotinine undergoes N-demethylation to yield this compound. [, , ]
Q2: Has this compound been identified in various species?
A: Yes, research has identified this compound as a metabolite of nicotine in multiple species, including rabbits, dogs, and mice. This suggests a conserved metabolic pathway across these mammals. [, , ]
Q3: Does this compound exhibit any pharmacological effects similar to nicotine?
A: While structurally similar to nicotine, this compound exhibits significantly weaker pharmacological effects. Research on isolated intestinal segments revealed that this compound, similar to cotinine, induces relaxation, contrasting with nicotine's stimulatory effects. [] This suggests that modifications to the pyrrolidine ring of nicotine, such as demethylation, significantly alter its pharmacological activity.
Q4: What is the significance of studying this compound in nicotine research?
A: Studying this compound provides valuable insights into nicotine metabolism and its kinetics within the body. Analyzing this compound levels, alongside other metabolites like cotinine, in biological fluids can be valuable for assessing nicotine exposure and metabolism in individuals. [, ] Furthermore, understanding the pharmacological activity, albeit weaker, of this compound compared to nicotine can contribute to a more comprehensive understanding of the overall effects of nicotine on various organ systems.
Q5: What analytical techniques are commonly employed to identify and quantify this compound?
A: Several analytical methods have been utilized for the identification and quantification of this compound. Early research employed paper chromatography and radioautography to separate and identify this compound in biological samples. [, ] More recently, advanced techniques like thermospray liquid chromatography-mass spectrometry (TSP LC-MS) offer improved sensitivity and specificity for simultaneously measuring nicotine and its metabolites, including this compound, in complex biological matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



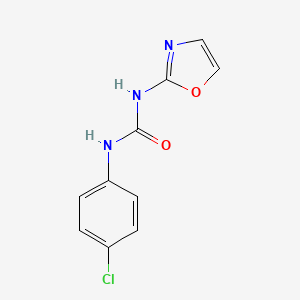
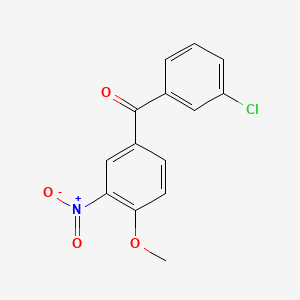
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzamide](/img/structure/B1617033.png)
![N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1617034.png)
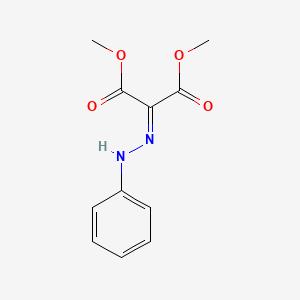
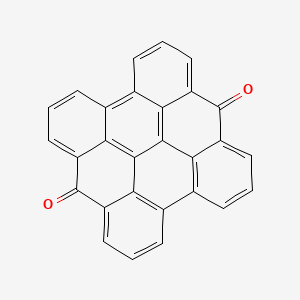


![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)

